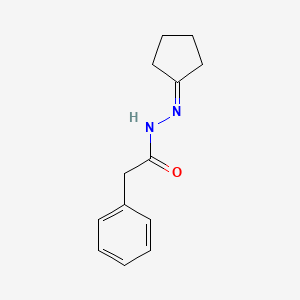
N'-cyclopentylidene-2-phenylacetohydrazide
Übersicht
Beschreibung
N-cyclopentylidene-2-phenylacetohydrazide, also known as CPPH, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CPPH is a hydrazide derivative that has been synthesized through various methods, and its mechanism of action, biochemical and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of N'-cyclopentylidene-2-phenylacetohydrazide is not fully understood, but it is believed to involve the inhibition of enzymes that are essential for the growth and proliferation of cancer cells and bacteria. N'-cyclopentylidene-2-phenylacetohydrazide has been shown to inhibit the activity of DNA topoisomerase II, which is an enzyme that is essential for the replication and transcription of DNA. N'-cyclopentylidene-2-phenylacetohydrazide has also been shown to inhibit the activity of bacterial RNA polymerase, which is an enzyme that is essential for the synthesis of RNA in bacteria.
Biochemical and Physiological Effects:
N'-cyclopentylidene-2-phenylacetohydrazide has been shown to have various biochemical and physiological effects, including anti-cancer, anti-tuberculosis, and antibacterial activities. N'-cyclopentylidene-2-phenylacetohydrazide has been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is essential for the elimination of damaged or abnormal cells. N'-cyclopentylidene-2-phenylacetohydrazide has also been shown to inhibit the growth and proliferation of Mycobacterium tuberculosis, which is the bacterium responsible for causing tuberculosis.
Vorteile Und Einschränkungen Für Laborexperimente
N'-cyclopentylidene-2-phenylacetohydrazide has several advantages as a chemical compound for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N'-cyclopentylidene-2-phenylacetohydrazide also has some limitations, including its poor solubility in water and organic solvents, which can make it difficult to use in certain experiments. N'-cyclopentylidene-2-phenylacetohydrazide also has a relatively short half-life, which can limit its effectiveness in certain applications.
Zukünftige Richtungen
There are several future directions for the research and development of N'-cyclopentylidene-2-phenylacetohydrazide, including the synthesis of new derivatives with improved properties and the investigation of its potential applications in other fields, such as material science and catalysis. The development of new synthetic methods for N'-cyclopentylidene-2-phenylacetohydrazide and its derivatives could also lead to the discovery of new compounds with even more potent biological activities. Additionally, the elucidation of the mechanism of action of N'-cyclopentylidene-2-phenylacetohydrazide could lead to the development of new drugs for the treatment of cancer, tuberculosis, and other diseases.
Conclusion:
In conclusion, N'-cyclopentylidene-2-phenylacetohydrazide is a chemical compound with significant potential in various fields, including medicinal chemistry, organic synthesis, and material science. Its ease of synthesis, stability, and low toxicity make it an attractive compound for lab experiments, while its anti-cancer, anti-tuberculosis, and antibacterial activities make it a promising candidate for the development of new drugs. The investigation of its mechanism of action and the development of new derivatives with improved properties could lead to the discovery of new compounds with even more potent biological activities.
Synthesemethoden
N'-cyclopentylidene-2-phenylacetohydrazide can be synthesized through various methods, including the reaction of 2-phenylacetic acid with hydrazine hydrate and cyclopentanone under reflux conditions. Another method involves the reaction of 2-phenylacetic acid with thionyl chloride, followed by the addition of hydrazine hydrate and cyclopentanone. N'-cyclopentylidene-2-phenylacetohydrazide can also be synthesized through the reaction of 2-phenylacetic acid with isonicotinic acid hydrazide in the presence of acetic anhydride and pyridine.
Wissenschaftliche Forschungsanwendungen
N'-cyclopentylidene-2-phenylacetohydrazide has been extensively studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. N'-cyclopentylidene-2-phenylacetohydrazide has been used as a starting material for the synthesis of various hydrazide derivatives, which have shown promising results in the treatment of cancer, tuberculosis, and other diseases. N'-cyclopentylidene-2-phenylacetohydrazide has also been used as a ligand in the synthesis of metal complexes, which have shown potential applications in catalysis and material science.
Eigenschaften
IUPAC Name |
N-(cyclopentylideneamino)-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O/c16-13(10-11-6-2-1-3-7-11)15-14-12-8-4-5-9-12/h1-3,6-7H,4-5,8-10H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMDXIZIYXTPNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=NNC(=O)CC2=CC=CC=C2)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20991946 | |
| Record name | N-Cyclopentylidene-2-phenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
n'-Cyclopentylidene-2-phenylacetohydrazide | |
CAS RN |
7150-42-7 | |
| Record name | Benzeneacetic acid, 2-cyclopentylidenehydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7150-42-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | MLS002693683 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=70199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Cyclopentylidene-2-phenylethanehydrazonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20991946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[(1S)-1-(hydroxymethyl)-3-(methylthio)propyl]-2-({4-[(2E)-3-phenyl-2-propen-1-yl]-1-piperazinyl}methyl)-1,3-oxazole-4-carboxamide](/img/structure/B5214595.png)
![N-[3-(benzyloxy)benzyl]-3-chloro-4-fluoroaniline](/img/structure/B5214607.png)


![3-benzyl-7-[(2-methoxy-5-nitrobenzyl)oxy]-4,8-dimethyl-2H-chromen-2-one](/img/structure/B5214632.png)
![3-[(4-phenyl-1,3-thiazol-2-yl)amino]phenol hydrobromide](/img/structure/B5214657.png)


![ethyl 7-cyclopropyl-1-methyl-3-{2-[methyl(phenyl)amino]-2-oxoethyl}-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5214662.png)
![N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-N-isopropyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxamide](/img/structure/B5214669.png)
![2-(1,3-benzoxazol-2-ylthio)-N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B5214676.png)

![5-acetyl-2-{[2-(4-chlorophenyl)-2-oxoethyl]thio}-4-(2-furyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5214687.png)
![3-chloro-N-[5-(2-ethoxyethyl)-1,3,4-thiadiazol-2-yl]-1-benzothiophene-2-carboxamide](/img/structure/B5214693.png)